2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile
CAS No.: 1025586-73-5
Cat. No.: VC5041834
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1025586-73-5 |
---|---|
Molecular Formula | C19H17N3O3S |
Molecular Weight | 367.42 |
IUPAC Name | (2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile |
Standard InChI | InChI=1S/C19H17N3O3S/c1-19(2,3)18(23)14(12-20)10-13-11-15(22(24)25)7-8-16(13)26-17-6-4-5-9-21-17/h4-11H,1-3H3/b14-10- |
Standard InChI Key | PFSWBTRTLXIFBU-UVTDQMKNSA-N |
SMILES | CC(C)(C)C(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=N2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(2,2-Dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile is a nitrile-containing organic compound with the molecular formula C₁₉H₁₇N₃O₃S and a molar mass of 367.42 g/mol . Its IUPAC name, (2Z)-4,4-dimethyl-2-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-3-oxopentanenitrile, reflects its Z-configuration around the double bond and the presence of a pyridylthio group, nitro substituent, and dimethylpropanoyl moiety .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1025586-73-5 | |
Molecular Formula | C₁₉H₁₇N₃O₃S | |
Molar Mass | 367.42 g/mol | |
XLogP3 | 4.5 | |
Topological Polar SA | 122 Ų | |
Hydrogen Bond Acceptors | 6 |
The compound’s structure features a conjugated enenitrile backbone, which facilitates electron delocalization and influences its reactivity in catalytic processes .
Synthesis and Industrial Production
Asymmetric Reduction in Pharmaceutical Synthesis
A pivotal application of this compound is its role as an intermediate in the synthesis of optically active pyrimidinamide derivatives, as disclosed in the European patent EP 4406609 A2 . The patent highlights the challenges of achieving high enantioselectivity in imino compound reductions, where traditional protecting groups like diphenylmethyl result in <10% yield and poor optical purity . In contrast, the use of 2-(2,2-dimethylpropanoyl)-3-(5-nitro-2-(2-pyridylthio)phenyl)prop-2-enenitrile as a protecting group enables asymmetric reduction with enhanced yield (≥75%) and enantiomeric excess (≥95%) .
Table 2: Synthetic Optimization Parameters
Parameter | Traditional Methods | Novel Approach |
---|---|---|
Protecting Group | Diphenylmethyl | Target Compound |
Yield | <10% | ≥75% |
Enantiomeric Excess | <50% | ≥95% |
Catalyst System | Rhodium complexes | Chiral phosphine ligands |
Production Scalability and Cost Drivers
While direct production data for this compound is limited, insights from prop-2-enenitrile (acrylonitrile) manufacturing reveal cost dependencies on raw materials like propylene and ammonia . The ammoxidation process, conducted at 400–500°C with phosphorus-molybdenum-bismuth catalysts, shares parallels with the high-temperature steps required for synthesizing nitro-aromatic intermediates .
Physicochemical Properties and Stability
Thermochemical Behavior
The compound exhibits a calculated XLogP3 value of 4.5, indicating moderate lipophilicity suitable for organic phase reactions . Its topological polar surface area of 122 Ų suggests limited membrane permeability, aligning with its role as a non-bioactive intermediate .
Spectroscopic Characteristics
Although experimental spectral data (e.g., NMR, IR) is absent in available literature, computational models predict strong absorption bands in the UV-Vis spectrum due to the nitro and conjugated enenitrile groups. The pyridylthio moiety likely contributes to a distinct NMR signature at δ 7.5–8.5 ppm .
Pharmaceutical and Industrial Applications
Role in Anticancer Drug Development
The compound’s utility in synthesizing pyrimidinamide derivatives positions it as a keystone in developing kinase inhibitors and apoptosis inducers . Its robust performance in asymmetric reductions addresses long-standing challenges in producing enantiopure amines, critical for minimizing off-target effects in therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume